5-Bromo-3-(2,4-dimethylphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a chemical compound with the molecular formula C11H10BrNO. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods can include the use of microwave-assisted solid-phase synthesis, which offers high yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2,4-dimethylphenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can introduce different halogens into the compound, using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated isoxazoles.
Scientific Research Applications
5-Bromo-3-(2,4-dimethylphenyl)isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(2,4-dimethylphenyl)isoxazole
- 5-Fluoro-3-(2,4-dimethylphenyl)isoxazole
- 5-Iodo-3-(2,4-dimethylphenyl)isoxazole
Uniqueness
5-Bromo-3-(2,4-dimethylphenyl)isoxazole is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-bromo-3-(2,4-dimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10/h3-6H,1-2H3 |
InChI Key |
WVNDSRCTOJPHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.